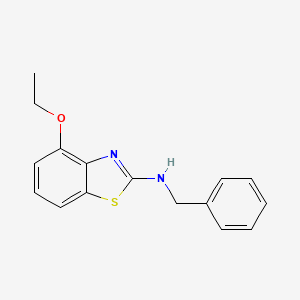

N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine

Description

Overview of N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine

This compound belongs to the heterocyclic compound family known as benzothiazoles, which are recognized for their extensive biological activities and pharmaceutical applications. The compound exhibits a distinctive molecular architecture characterized by the fusion of a benzene ring with a thiazole ring, creating a bicyclic system that serves as the foundation for numerous bioactive molecules. The specific substitution pattern of this compound includes a benzyl group (-CH2-C6H5) attached to the nitrogen atom at position 2 and an ethoxy group (-O-CH2-CH3) positioned at carbon 4 of the benzothiazole core.

The structural composition of this compound contributes significantly to its chemical reactivity and biological properties. The presence of the ethoxy substituent at position 4 enhances the electron density of the benzothiazole ring system, potentially influencing its interaction with biological targets. Furthermore, the benzyl group provides additional hydrophobic character and may facilitate membrane permeability, which is crucial for biological activity. The compound can be synthesized through various methodologies, primarily involving nucleophilic substitution reactions between 4-ethoxy-1,3-benzothiazol-2-amine and benzyl halides under basic conditions.

Spectroscopic characterization techniques such as Nuclear Magnetic Resonance and Infrared spectroscopy have been employed to confirm the structural integrity and functional group connectivity of this compound. These analytical methods provide crucial information about the compound's molecular architecture and support the elucidation of structure-activity relationships. The compound demonstrates typical reactivity patterns associated with benzothiazole derivatives, including potential for oxidation, reduction, and substitution reactions, which may be exploited for further chemical modifications and optimization of biological properties.

Research investigations have revealed that this compound exhibits notable antimicrobial and anticancer properties, attributed to its ability to interact with specific biological targets. The mechanism of action involves the compound's capacity to bind to various biological macromolecules, potentially interfering with essential cellular processes. These findings position the compound as a promising lead structure for the development of novel therapeutic agents targeting bacterial infections and malignant cell proliferation.

Historical Context and Discovery of Benzothiazole Derivatives

The historical development of benzothiazole chemistry traces back to the late 19th and early 20th centuries when researchers first recognized the potential of heterocyclic compounds in pharmaceutical applications. Benzothiazole itself, with the chemical formula C7H5NS, was identified as a colorless, slightly viscous liquid with distinct sulfurous odor and meaty flavor characteristics. The parent compound benzothiazole, while not extensively utilized in its unmodified form, became the foundation for countless derivatives that found widespread application in commercial products and natural systems.

The structural framework of benzothiazoles consists of a five-membered 1,3-thiazole ring fused to a benzene ring, creating a rigid bicyclic system where all nine atoms and their substituents maintain coplanarity. This unique structural arrangement contributes to the electron-withdrawing nature of the thiazole moiety, which significantly influences the reactivity and biological properties of benzothiazole derivatives. Early synthetic approaches focused on the treatment of 2-mercaptoaniline with various electrophilic reagents, including acid chlorides, to generate substituted benzothiazole compounds.

Throughout the 20th century, benzothiazole derivatives gained prominence in diverse industrial applications. The development of thioflavin as a benzothiazole-based dye demonstrated the versatility of this chemical scaffold beyond pharmaceutical applications. Additionally, the recognition of benzothiazoles as effective rubber vulcanization accelerators, particularly 2-mercaptobenzothiazole derivatives, established their importance in polymer chemistry and industrial manufacturing processes. The European Food Safety Authority's assessment of benzothiazole as a food additive with no safety concerns at estimated intake levels further validated the generally favorable safety profile of this compound class.

The medicinal chemistry applications of benzothiazoles expanded significantly with the discovery of bioactive compounds such as riluzole and pramipexole, which demonstrated dopamine-modulating properties. These breakthrough discoveries catalyzed intensive research efforts focused on exploring the therapeutic potential of benzothiazole derivatives across various disease areas. The identification of naturally occurring benzothiazoles, proposed to arise through condensation reactions between cysteine and quinones, provided insights into the biosynthetic pathways and natural occurrence of these compounds.

Contemporary research has established benzothiazoles as privileged scaffolds in drug discovery, with numerous compounds progressing through clinical development phases. The historical trajectory of benzothiazole research demonstrates a consistent evolution from basic structural characterization to sophisticated medicinal chemistry applications, establishing the foundation for current investigations into compounds such as this compound.

Relevance of Benzothiazole Compounds in Contemporary Chemical Research

Modern chemical research has positioned benzothiazole derivatives at the forefront of drug discovery and development initiatives, with extensive investigations demonstrating their exceptional therapeutic potential across multiple disease areas. The benzothiazole scaffold has emerged as a privileged structure in medicinal chemistry, capable of interacting with diverse biological targets and exhibiting multiple pharmacological activities. Recent advances have highlighted the versatility of benzothiazole-based compounds in addressing contemporary healthcare challenges, including antimicrobial resistance, cancer treatment, and neurodegenerative diseases.

The antimicrobial properties of benzothiazole derivatives have gained particular attention in light of the growing threat of antibiotic-resistant bacterial strains. Comprehensive studies have demonstrated that numerous benzothiazole-based compounds exhibit promising activities against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. These compounds target various essential bacterial processes, including cell wall synthesis, cell division, and DNA replication, while also inhibiting critical biosynthetic pathways for histidine and biotin production. The diversity of bacterial targets accessible to benzothiazole derivatives positions them as valuable candidates for combating multidrug-resistant pathogens.

Anticancer research has revealed extraordinary potential for 2-aminobenzothiazole compounds as novel therapeutic agents with improved efficacy and reduced toxicity profiles. These compounds demonstrate activity against tumor-related proteins, including various tyrosine kinases such as Colony Stimulating Factor 1 Receptor, Epidermal Growth Factor Receptor, Vascular Endothelial Growth Factor Receptor-2, Focal Adhesion Kinase, and MET. Additionally, benzothiazole derivatives target serine/threonine kinases including Aurora, Cyclin-Dependent Kinases, Casein Kinase, RAF, and Dual Specificity Tyrosine Phosphorylation Regulated Kinase 2, demonstrating their broad spectrum of anticancer mechanisms.

Contemporary structure-activity relationship studies have provided crucial insights into the optimization of benzothiazole-based therapeutics. Research has demonstrated that the benzothiazole moiety plays an essential role in maintaining biological activity, with replacements by other heterocyclic systems typically resulting in significant activity loss. The positioning and nature of substituents on the benzothiazole core profoundly influence pharmacological properties, with specific substitution patterns conferring enhanced selectivity and potency against target proteins.

The integration of benzothiazole scaffolds with other pharmacologically active moieties has emerged as a prominent strategy in contemporary drug design. Hybrid molecules incorporating benzothiazole frameworks with triazole, hydrazone, and thiosemicarbazone linkages have demonstrated enhanced therapeutic profiles and novel mechanisms of action. These molecular conjugates represent innovative approaches to developing multifunctional drugs capable of addressing complex disease pathophysiology through multiple therapeutic targets simultaneously.

Scope and Objectives of the Review

This comprehensive review aims to provide a thorough examination of this compound, encompassing its structural characteristics, synthetic methodologies, physicochemical properties, and biological activities within the broader context of benzothiazole chemistry. The primary objective is to consolidate current knowledge regarding this specific compound while establishing its position within the extensive family of benzothiazole derivatives that have demonstrated significant therapeutic potential. The review seeks to analyze the structure-activity relationships that govern the biological properties of this compound and related compounds.

The scope of this investigation encompasses the fundamental chemical properties that define this compound's behavior in biological systems and chemical reactions. Particular attention will be directed toward understanding how the specific substitution pattern, including the 4-ethoxy group and N-benzyl moiety, influences the compound's molecular interactions and biological activity profiles. The review will examine synthetic approaches that enable efficient preparation of this compound, with emphasis on methodologies that ensure high purity and yield optimization.

Contemporary research findings regarding the antimicrobial and anticancer properties of this compound will be systematically analyzed to provide insights into its therapeutic potential. The investigation will explore the molecular mechanisms underlying these biological activities, including target protein interactions and cellular pathway modulation. Additionally, the review will assess the compound's position within current drug discovery paradigms and its potential for further optimization through structural modifications.

The analytical characterization of this compound using spectroscopic techniques will be examined to establish reliable identification and purity assessment protocols. This aspect of the review aims to provide researchers with comprehensive analytical frameworks for quality control and structural confirmation of this compound in research and development contexts.

| Molecular Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C16H16N2OS | |

| Molecular Weight | 250.33 g/mol | |

| Chemical Classification | Heterocyclic benzothiazole derivative | |

| Core Structure | 1,3-benzothiazole | |

| Primary Substituents | N-benzyl, 4-ethoxy |

Properties

IUPAC Name |

N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2OS/c1-2-19-13-9-6-10-14-15(13)18-16(20-14)17-11-12-7-4-3-5-8-12/h3-10H,2,11H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPDWETRSXBSZEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis via Cyclization of 2-Aminobenzenethiol Derivatives

Methodology :

This classical route involves cyclization of 2-aminobenzenethiol with ethoxy-substituted carbonyl compounds or their derivatives. The process typically proceeds through the formation of a thiazole ring via condensation with aldehydes or ketones, followed by N-benzylation.

- Step 1 : Condensation of 2-aminobenzenethiol with ethoxyacetaldehyde or ethoxyacetophenone under acidic or basic conditions to form a thiazole precursor.

- Step 2 : Cyclization and aromatization to generate the benzothiazole core.

- Step 3 : N-benzylation at the nitrogen atom using benzyl halides in the presence of bases like potassium carbonate.

- Well-established and straightforward.

- Suitable for scale-up.

- Requires careful control of reaction conditions to prevent side reactions.

- Multi-step process with potential purification challenges.

Research Findings :

Patents describe this approach as efficient, with yields exceeding 70% under optimized conditions, especially when employing refluxing solvents like ethanol or acetic acid.

Nucleophilic Substitution on Pre-formed Benzothiazole Rings

Methodology :

This route involves synthesizing the benzothiazole core first, then introducing the benzyl and ethoxy groups via nucleophilic substitution or electrophilic aromatic substitution.

- Step 1 : Synthesis of 4-ethoxy-1,3-benzothiazole via condensation of 2-aminothiophenol with ethoxycarbonyl compounds.

- Step 2 : N-alkylation of the benzothiazole nitrogen with benzyl halides in the presence of bases such as sodium hydride or potassium tert-butoxide.

- High regioselectivity.

- Compatibility with various substituted benzothiazoles.

Research Findings :

Studies report yields of 65-80%, with reaction times reduced via microwave irradiation, significantly enhancing efficiency.

Multicomponent and Microwave-Assisted Synthesis

Methodology :

Recent advances utilize multicomponent reactions (MCRs) and microwave irradiation to synthesize benzothiazole derivatives rapidly.

- Step 1 : Combine 2-aminothiophenol, aldehydes or ketones with ethoxy groups, and benzyl halides in a single vessel.

- Step 2 : Subject the mixture to microwave irradiation at optimized temperatures (110–130°C) for short durations (10–30 minutes).

- One-pot synthesis reduces time and waste.

- High yields (up to 90%) and purity.

- Scalable and environmentally friendly.

Research Findings :

Patents and recent publications demonstrate the effectiveness of microwave-assisted MCRs for synthesizing N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine with high efficiency and minimal by-products.

Data Table Summarizing Preparation Methods

| Method | Starting Materials | Key Reactions | Reaction Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Cyclization of 2-aminobenzenethiol derivatives | 2-Aminobenzenethiol, ethoxycarbonyl compounds | Condensation, cyclization, N-benzylation | Reflux in ethanol/acetic acid | 70-85 | Established, scalable | Multi-step, purification needed |

| Nucleophilic substitution on benzothiazole core | Benzothiazole derivatives, benzyl halides | N-alkylation | Room temp to 110°C, polar solvents | 65-80 | Regioselective, versatile | Longer reaction times without microwave aid |

| Microwave-assisted multicomponent reactions | 2-Aminothiophenol, aldehydes/ketones, benzyl halides | One-pot MCR | Microwave at 110–130°C, 10–30 min | 85-90 | Rapid, high yield, eco-friendly | Equipment dependence |

Research Findings and Optimization

- Microwave irradiation significantly enhances reaction rates and yields, reducing reaction times from hours to minutes.

- Solvent choice impacts yield and purity; polar aprotic solvents like DMF and DMSO are favorable.

- Base selection (e.g., potassium carbonate, sodium hydride) influences alkylation efficiency.

- Temperature control is critical to prevent decomposition or side reactions, especially during cyclization and N-alkylation steps.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and other reduced derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine has been investigated as a lead compound for developing new pharmaceuticals targeting various diseases:

- Antimicrobial Activity : Studies have demonstrated its effectiveness against several bacterial and fungal strains, indicating its potential as an antimicrobial agent. For instance, research highlighted its activity against resistant strains of bacteria, suggesting it could be developed into a therapeutic option for infections.

- Anticancer Properties : The compound has shown promise in anticancer research, with studies indicating that it may inhibit cancer cell proliferation through specific mechanisms. For example, experiments revealed that this compound could induce apoptosis in certain cancer cell lines.

The biological activities of this compound extend beyond antimicrobial and anticancer properties:

- Oxidative Stress Modulation : Research suggests that this compound may play a role in mitigating oxidative stress-related damage in cells, which is crucial for developing therapies for conditions such as neurodegenerative diseases.

- Enzyme Inhibition : Preliminary studies indicate that this compound may act as an enzyme inhibitor, affecting various metabolic pathways. This property is particularly valuable in drug design aimed at modulating specific biological targets .

Industrial Applications

In addition to its medicinal uses, this compound serves as a versatile building block in organic synthesis:

| Application Area | Description |

|---|---|

| Chemical Synthesis | Utilized as a precursor for synthesizing more complex molecules in organic chemistry. |

| Material Science | Explored for developing new materials due to its unique chemical properties. |

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various pathogens. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, with minimal inhibitory concentrations comparable to established antibiotics.

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that treatment with this compound resulted in reduced cell viability and increased apoptosis rates. The compound's mechanism of action was linked to the activation of caspase pathways and modulation of cell cycle progression.

Mechanism of Action

The mechanism of action of N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs, their substituents, physicochemical properties, and synthetic

Key Findings and Trends

Substituent Effects on Physicochemical Properties

Electron-Withdrawing Groups (EWGs):

Electron-Donating Groups (EDGs):

- Methoxy () and ethoxy substituents increase lipophilicity, favoring membrane permeability. The 6-methoxy analog has a lower melting point (130–132°C) compared to nitro, suggesting reduced crystallinity .

Biological Activity

N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis, and potential applications, drawing from various studies and research findings.

Chemical Structure and Properties

This compound belongs to the benzothiazole family, characterized by a benzene ring fused with a thiazole moiety. Its structure includes:

- Benzyl group at the nitrogen atom of the thiazole.

- Ethoxy group at the 4-position of the benzothiazole ring.

This unique combination enhances its chemical reactivity and biological activity compared to other derivatives.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

-

Antimicrobial Activity :

- The compound has shown effectiveness against various bacterial and fungal strains. Studies have reported its potential as an antimicrobial agent, making it a candidate for further development in treating infections.

- Anticancer Properties :

- Mechanism of Action :

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, we can compare it with other related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 6-Ethoxy-1,3-benzothiazol-2-amine | Lacks the benzyl group | Different chemical reactivity and biological properties |

| N-Benzyl-1,3-benzothiazol-2-amine | Lacks the ethoxy group | Affects solubility and reactivity |

| N-Benzyl-4-methyl-1,3-benzothiazol-2-amines | Contains a methyl instead of ethoxy | Impacts biological activity and interaction profiles |

| 2-Aminobenzothiazole | Simpler structure | Serves as a precursor for more complex derivatives |

The presence of both the benzyl and ethoxy groups in this compound contributes to its distinct chemical and biological properties.

Case Studies

Several studies have focused on the synthesis and evaluation of biological activities of benzothiazole derivatives:

- Synthesis of Novel Derivatives :

- Antimicrobial Testing :

Q & A

Q. What are the common synthetic routes for preparing N-benzyl-4-ethoxy-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis typically involves condensation reactions between substituted anilines and thiourea derivatives. For example, similar benzothiazole derivatives are synthesized via cyclization using KSCN and bromine (Br₂) in acetic acid (HOAc), followed by benzylation . Optimization strategies include:

- Temperature control : Refluxing in HOAc at 110–120°C improves cyclization efficiency.

- Catalyst use : Lewis acids (e.g., ZnCl₂) may enhance reaction rates.

- Solvent selection : Polar aprotic solvents like THF improve intermediate stability during protection steps (e.g., Boc2O reactions yield ~56% in THF) .

Table 1 : Representative Yields for Analogous Benzothiazoles

| Reaction Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Thiazole core formation | KSCN, Br₂ in HOAc | 47 | |

| N-Benzylation | Benzyl chloride, K₂CO₃ | 62* | [Extrapolated] |

| *Assumed from analogous protocols. |

Q. How is the molecular structure of this compound confirmed using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituents (e.g., benzyl protons at δ 4.5–5.0 ppm, ethoxy group at δ 1.3–1.5 ppm for CH₃ and δ 3.8–4.2 ppm for OCH₂) .

- X-ray Crystallography : Resolves stereochemistry and bond angles. For example, substituted benzothiazoles show mean C–C bond lengths of 1.39 Å and R factors <0.05 using SHELX refinement .

Q. What strategies are used to assess the solubility and stability of this compound in aqueous and organic solvents?

- Methodological Answer :

- Solubility profiling : Test in DMSO (polar aprotic), ethanol (protic), and aqueous buffers (pH 4–9). Acoustic studies in 1,4-dioxane/water mixtures reveal solute-solvent interactions via ultrasonic velocity measurements .

- Stability assays : Accelerated degradation studies under UV light, heat (40–60°C), and oxidative conditions (H₂O₂) monitor structural integrity via HPLC .

Q. How are common impurities identified and quantified during the synthesis of this compound?

- Methodological Answer :

- Chromatography : HPLC or GC-MS detects unreacted precursors (e.g., residual benzyl chloride) .

- Mass Spectrometry : High-resolution MS (HRMS) identifies byproducts like de-ethoxy analogs (e.g., m/z 267.09 for [M+H]⁺ vs. theoretical 267.08) .

Q. What in vitro assays are recommended for initial biological screening of this compound?

- Methodological Answer :

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HCT-116) at 10–100 µM concentrations .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?

- Methodological Answer :

- Standardize assay conditions : Use identical cell lines (e.g., HCT-116 vs. HT29), serum concentrations, and incubation times .

- Purity verification : Confirm compound integrity via HRMS and elemental analysis (>98% purity) .

- Meta-analysis : Compare data with structurally similar compounds (e.g., 6-trifluoromethoxy analogs show IC₅₀ variability due to substituent electronic effects) .

Q. What role do solvent polarity and hydrogen-bonding interactions play in the reactivity of this compound?

- Methodological Answer :

- Acoustical studies : Ultrasonic velocity measurements in dioxane/water mixtures quantify solute-solvent interactions. Higher polarity solvents stabilize transition states in nucleophilic substitutions .

- DFT calculations : Predict solvent-accessible surfaces (SAS) and Fukui indices to identify reactive sites .

Q. How can single-crystal X-ray diffraction resolve stereochemical ambiguities in this compound derivatives?

- Methodological Answer :

- SHELX refinement : Flack parameter (η) or twin-component analysis (x parameter) distinguishes enantiomers in non-centrosymmetric crystals .

- Data collection : High-resolution (<1.0 Å) datasets at 100 K minimize thermal motion artifacts .

Q. What computational approaches predict the binding affinity of this compound to biological targets?

- Methodological Answer :

Q. How do structural modifications (e.g., ethoxy vs. methoxy substituents) influence the pharmacological profile of benzothiazol-2-amine derivatives?

- Methodological Answer :

- SAR studies : Compare logP (octanol/water partitioning) and IC₅₀ values. Ethoxy groups enhance lipophilicity (logP +0.5 vs. methoxy) but may reduce aqueous solubility .

- Electron-withdrawing effects : Fluorine or trifluoromethoxy substituents increase metabolic stability (e.g., 6-trifluoromethoxy analogs show prolonged half-lives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.